molecular formula C10H6N2O2S B3305850 6H-Pyrrolo[2,3-b]thieno[2,3-d]pyridine-2-carboxylic acid CAS No. 924655-40-3

6H-Pyrrolo[2,3-b]thieno[2,3-d]pyridine-2-carboxylic acid

Cat. No.: B3305850
CAS No.: 924655-40-3
M. Wt: 218.23 g/mol
InChI Key: DQMCRJMOBCLBKE-UHFFFAOYSA-N
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Description

6H-Pyrrolo[2,3-b]thieno[2,3-d]pyridine-2-carboxylic acid is a heterocyclic compound that features a fused ring system combining pyrrole, thiophene, and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Pyrrolo[2,3-b]thieno[2,3-d]pyridine-2-carboxylic acid typically involves multi-step procedures starting from readily available precursors. One common method involves the cyclization of thiophene derivatives with appropriate reagents to form the fused ring system. For example, the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid can yield thieno[3,2-d]pyrimidin-4-ones, which can be further transformed into the desired compound through additional steps .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for achieving high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6H-Pyrrolo[2,3-b]thieno[2,3-d]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the fused ring system.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

6H-Pyrrolo[2,3-b]thieno[2,3-d]pyridine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6H-Pyrrolo[2,3-b]thieno[2,3-d]pyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s fused ring system allows it to fit into specific binding sites, thereby modulating biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6H-Pyrrolo[2,3-b]thieno[2,3-d]pyridine-2-carboxylic acid is unique due to its specific combination of pyrrole, thiophene, and pyridine rings, which imparts distinct electronic and steric properties. These properties make it a versatile scaffold for the development of new compounds with diverse applications in various fields.

Properties

IUPAC Name

3-thia-8,10-diazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O2S/c13-10(14)7-3-5-4-12-9-6(1-2-11-9)8(5)15-7/h1-4H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQMCRJMOBCLBKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C3C=C(SC3=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101200634
Record name 6H-Pyrrolo[2,3-b]thieno[2,3-d]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101200634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924655-40-3
Record name 6H-Pyrrolo[2,3-b]thieno[2,3-d]pyridine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924655-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6H-Pyrrolo[2,3-b]thieno[2,3-d]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101200634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 6H-1-Thia-5,6-diaza-as-indacene-2-carboxylic acid methyl ester (100 mg, 0.43 mmol), LiOH (25.5 mg, 1.07 mmol) is dissolved in THF (4 ml) and H2O (1 mL). The mixture is stirred at 60° C. for 3 hours. Acidification with acetic acid results in a brown solid which is collected by filtration. It is then dried in vacuo and used for the next step without any further purification.
Name
6H-1-Thia-5,6-diaza-as-indacene-2-carboxylic acid methyl ester
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
25.5 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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